Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate
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Overview
Description
Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with chloro and iodo substituents, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 3-aminopyrazole and a suitable diketone, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.
Introduction of the chloro and iodo substituents: The chloro and iodo groups can be introduced through halogenation reactions using reagents such as thionyl chloride and iodine, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, nucleophilic substitution with an amine can yield the corresponding amino derivative.
Oxidation and Reduction: The compound can undergo oxidation reactions to introduce additional functional groups or reduction reactions to remove halogen substituents.
Coupling Reactions: The iodo group can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings to form carbon-carbon bonds with various aryl or alkynyl groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used as a scaffold for designing inhibitors of various enzymes or receptors.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: The compound can be used as a fluorescent probe for studying cellular processes and interactions due to its ability to emit light upon excitation.
Organic Synthesis:
Mechanism of Action
The mechanism of action of Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The chloro and iodo substituents can enhance the compound’s binding affinity and selectivity for its target. The exact molecular pathways involved can vary depending on the specific target and application.
Comparison with Similar Compounds
Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate can be compared with other similar compounds such as:
Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group. The difference in ester groups can affect the compound’s solubility and reactivity.
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoic acid: This compound has a carboxylic acid group instead of an ester group, which can influence its acidity and ability to form salts.
7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine: This compound lacks the propanoate group, making it less complex but potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of substituents and functional groups, which can provide a balance of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C12H13ClIN3O2 |
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Molecular Weight |
393.61 g/mol |
IUPAC Name |
ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate |
InChI |
InChI=1S/C12H13ClIN3O2/c1-4-19-12(18)6(2)8-5-9(13)17-11(15-8)10(14)7(3)16-17/h5-6H,4H2,1-3H3 |
InChI Key |
ZKEWISIGVNBOJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=NC2=C(C(=NN2C(=C1)Cl)C)I |
Origin of Product |
United States |
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